molecular formula C10H19N B14717576 2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine CAS No. 18513-82-1

2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine

Cat. No.: B14717576
CAS No.: 18513-82-1
M. Wt: 153.26 g/mol
InChI Key: VNMRSAYAUUZOSF-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine is a chemical compound with the molecular formula C₉H₁₇N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a piperidine ring substituted with a 2-methylprop-1-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine typically involves the reaction of piperidine with isobutene under specific conditions. One common method is the alkylation of piperidine with isobutene in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where piperidine and isobutene are reacted in the presence of a catalyst. The use of catalysts such as zeolites or metal oxides can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine is unique due to its specific substitution on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

18513-82-1

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-methyl-1-(2-methylprop-1-enyl)piperidine

InChI

InChI=1S/C10H19N/c1-9(2)8-11-7-5-4-6-10(11)3/h8,10H,4-7H2,1-3H3

InChI Key

VNMRSAYAUUZOSF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C=C(C)C

Origin of Product

United States

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